molecular formula C17H18ClNO2S B5841648 N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B5841648
M. Wt: 335.8 g/mol
InChI Key: LOFNGPSZKUVJKW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide is an organic compound that belongs to the class of amides. It features a complex structure with various functional groups, including a chloro-substituted methoxyphenyl ring, a methylphenyl sulfanyl group, and a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-12-3-6-14(7-4-12)22-10-9-17(20)19-13-5-8-16(21-2)15(18)11-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFNGPSZKUVJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps:

    Formation of the amide bond: This can be achieved by reacting an appropriate acid chloride or carboxylic acid with an amine.

    Introduction of the sulfanyl group: This step might involve the use of thiols or disulfides under specific conditions.

    Substitution reactions: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)propanamide: Lacks the sulfanyl group.

    N-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide: Lacks the chloro and methoxy groups.

    N-(3-chloro-4-methoxyphenyl)-3-phenylpropanamide: Lacks the sulfanyl group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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